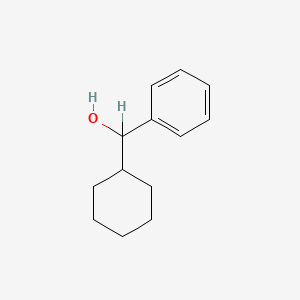

Cyclohexyl(phenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYKZBKCLHBUHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872858 | |

| Record name | Cyclohexyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-49-3 | |

| Record name | α-Cyclohexylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, cyclohexylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 945-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclohexyl(phenyl)methanol basic properties

An In-depth Technical Guide to the Core Properties of Cyclohexyl(phenyl)methanol

Introduction

This compound, also known as cyclohexylphenylcarbinol, is a secondary alcohol distinguished by its unique molecular architecture, which incorporates both a bulky, alicyclic cyclohexyl group and a planar, aromatic phenyl group attached to a carbinol center.[1][2] This structural combination imparts a specific set of steric and electronic properties that make it a valuable intermediate in the synthesis of a wide range of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its hydroxyl group serves as a versatile handle for numerous chemical transformations, while the lipophilic nature of the hydrocarbon rings can influence the biological activity and membrane permeability of derivative compounds.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and analytical characterization of this compound for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

The distinct physical and chemical characteristics of this compound are foundational to its application in synthetic chemistry. These properties dictate its behavior in reaction media, its isolation and purification, and its structural elucidation.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. This data is essential for experimental design, including solvent selection, reaction temperature control, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O | [2][3][4][5] |

| Molecular Weight | 190.28 g/mol | [2][3][5][6] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 48°C (71-72°C for (R)-enantiomer) | [3][6][7] |

| Boiling Point | 305.1°C at 760 mmHg | [3][6][8] |

| Density | 1.039 g/cm³ | [3][6][8] |

| Flash Point | 128.1°C | [3][8] |

| pKa | 14.36 ± 0.20 (Predicted) | [4] |

| LogP | 3.30 | [3][8] |

| Refractive Index | 1.55 | [3][8] |

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of this compound.

-

Infrared (IR) Spectroscopy : As a secondary alcohol, its IR spectrum is characterized by a strong, broad O-H stretching absorption in the region of 3300-3600 cm⁻¹, with the specific position depending on the degree of hydrogen bonding.[9] A strong C-O stretching absorption is also expected near 1050 cm⁻¹.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton on the carbinol carbon (CH-OH) is deshielded by the adjacent oxygen and will appear in the 3.4 to 4.5 δ range.[9] The protons of the phenyl group will resonate in the aromatic region (typically 7.0-7.5 δ), while the protons of the cyclohexyl ring will produce complex signals in the aliphatic region (typically 1.0-2.0 δ).

-

¹³C NMR : The carbon atom bonded to the hydroxyl group is significantly deshielded, with its signal appearing in the 50 to 80 δ range.[9]

-

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight (190.28). The fragmentation pattern will be influenced by the stable benzyl and cyclohexyl cations that can be formed.

Synthesis and Chemical Reactivity

The chemical utility of this compound is rooted in its accessible synthesis routes and the versatile reactivity of its secondary alcohol functional group.

Established Synthetic Routes

The most common and efficient method for synthesizing this compound is through the nucleophilic addition of a Grignard reagent to a ketone precursor.[1]

This protocol describes the synthesis via the reaction of phenylmagnesium bromide with cyclohexyl(phenyl)methanone.

Step 1: Grignard Reagent Formation

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, add magnesium turnings.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and should be controlled.

Step 2: Nucleophilic Addition

-

Cool the flask containing the Grignard reagent in an ice bath (0°C).

-

Dissolve cyclohexyl(phenyl)methanone in anhydrous diethyl ether.

-

Slowly add the ketone solution to the Grignard reagent with continuous stirring. The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of the ketone.[1]

Step 3: Acidic Workup

-

After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the intermediate alkoxide to yield the final alcohol product.

Step 4: Extraction and Purification

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Caption: Grignard synthesis of this compound.

Core Reactivity

The reactivity of this compound is dominated by its secondary hydroxyl group, though the steric bulk of the adjacent cyclohexyl and phenyl rings can influence reaction kinetics, sometimes slowing reactions but also enhancing selectivity.[1]

-

Oxidation : The secondary alcohol can be readily oxidized to the corresponding ketone, cyclohexyl(phenyl)methanone, using common oxidizing agents such as chromic acid (Jones reagent) or pyridinium chlorochromate (PCC).[1] This transformation is fundamental in multi-step syntheses where the ketone is a required intermediate.

-

Substitution : The hydroxyl group can be substituted by other functional groups, such as halides. This is typically achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.[1]

-

Esterification : In the presence of an acid catalyst, this compound reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.[1] The rate of this reaction can be influenced by the steric hindrance around the hydroxyl group.[1]

Caption: Key chemical transformations of this compound.

Applications in Research and Development

This compound serves as a pivotal building block in several areas of chemical R&D.

-

Pharmaceutical Synthesis : Its structure is a precursor in the synthesis of various therapeutic agents. The lipophilic character imparted by the cyclohexyl and phenyl groups can be leveraged to enhance biological activity and membrane permeability.[1] For instance, it is a known precursor in the synthesis of certain derivatives that exhibit affinity for benzodiazepine receptors.[1][5] The development of methods for its chiral synthesis is of particular interest, as stereochemistry is often critical for pharmacological activity.[1]

-

Fine Chemical Intermediate : The versatile reactivity of the hydroxyl group allows it to be a starting point for a diverse array of more complex molecules used in various industries.[1]

-

Agrochemicals : The molecular scaffold of this compound and its derivatives is utilized in the development of new pesticides and herbicides, where modifications can be made to target specific biological pathways in pests.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification : According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10][11]

-

Toxicological Information : An intravenous LD50 (lethal dose, 50% kill) in mice has been reported as 100 mg/kg.[3] However, comprehensive toxicological properties have not been thoroughly investigated.[12] It is not listed as a carcinogen by ACGIH, IARC, or NTP.[3]

-

Handling and PPE : Use in a well-ventilated area is recommended.[3][4] Standard personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn to avoid skin and eye contact.[3][4] In case of contact, flush the affected area with plenty of water.[3]

-

Stability and Storage : The compound is generally stable but is incompatible with strong oxidizing agents.[3] Hazardous decomposition products include carbon monoxide and carbon dioxide.[3] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4]

References

- 1. This compound | 945-49-3 | Benchchem [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | 945-49-3 | AAA94549 [biosynth.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. This compound | 945-49-3 [sigmaaldrich.com]

- 11. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Chemical Structure Elucidation of Cyclohexyl(phenyl)methanol

Introduction

Cyclohexyl(phenyl)methanol is a secondary alcohol that serves as a versatile intermediate in the synthesis of a wide range of fine chemicals and pharmaceuticals.[1] Its unique molecular architecture, featuring a bulky cyclohexyl group and a planar phenyl group attached to a carbinol center, imparts distinct steric and electronic properties that are crucial for its reactivity and application.[1] Accurate structural elucidation of this molecule is paramount for quality control, reaction monitoring, and the development of novel synthetic methodologies.

This in-depth technical guide provides a comprehensive overview of the analytical techniques employed to unequivocally determine the chemical structure of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of modern spectroscopic methods. The guide moves beyond a simple recitation of techniques, delving into the causality behind experimental choices and emphasizing a self-validating system of protocols for trustworthy and reproducible results.

I. Foundational Analysis: Elemental Composition and Molecular Weight

Before delving into the intricacies of molecular connectivity, the first step in structure elucidation is to determine the molecular formula. This is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For this compound (C₁₃H₁₈O), high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, which separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight of 190.28 g/mol .[1][3] HRMS would provide a more precise mass, confirming the molecular formula C₁₃H₁₈O.

Fragmentation Pattern

A key feature of EI-MS is the fragmentation of the molecular ion into smaller, characteristic ions. Understanding these fragmentation pathways provides valuable structural information.[2][4] For this compound, key fragmentation patterns include:

-

Loss of a cyclohexyl radical: This results in a prominent peak corresponding to the [M - C₆H₁₁]⁺ ion.

-

Loss of a phenyl radical: This leads to a peak for the [M - C₆H₅]⁺ ion.

-

Loss of a water molecule: Dehydration of the alcohol can produce a peak at [M - H₂O]⁺.

-

Formation of the tropylium ion: Rearrangement of the benzyl portion can lead to the stable tropylium ion at m/z 91, a common feature for compounds containing a benzyl group.

-

Formation of the phenyl cation: A peak at m/z 77 corresponds to the [C₆H₅]⁺ ion.

The base peak in the mass spectrum is often the most stable fragment ion. For benzyl alcohol and its derivatives, a fragment with m/z 79 is frequently observed as the base peak, arising from the loss of a neutral carbon monoxide molecule from a precursor ion.[4][5]

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 945-49-3 | [1][3][6] |

| Molecular Formula | C₁₃H₁₈O | [1][3][6] |

| Molecular Weight | 190.28 g/mol | [1][3][6] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 48 - 50 °C | [1] |

| Boiling Point | 305.1 °C at 760 mmHg | [7] |

II. Unraveling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[8][9] It provides detailed information about the chemical environment of individual atoms, allowing for the determination of the carbon-hydrogen framework and the connectivity of different functional groups. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in a 5mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in the strong magnetic field of the NMR spectrometer and irradiated with radiofrequency pulses. The resulting signals are detected and Fourier transformed to produce the NMR spectrum.

Data Interpretation:

The ¹H NMR spectrum of this compound in CDCl₃ typically shows the following signals:

-

Phenyl Protons (δ 7.20–7.40 ppm): A multiplet in this region corresponds to the five aromatic protons of the phenyl group.[1]

-

Methine Proton (CH-OH): A characteristic signal for the proton attached to the carbon bearing the hydroxyl group and the two rings. Its chemical shift is influenced by the electronegativity of the oxygen atom.[1]

-

Hydroxyl Proton (-OH, δ ~4.37 ppm): The chemical shift of the hydroxyl proton can vary depending on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and its signal can be exchanged with D₂O.[1]

-

Cyclohexyl Protons (δ 0.85–2.10 ppm): The eleven protons of the cyclohexyl group typically appear as a complex series of overlapping multiplets in the upfield region.[1]

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental setup is similar to ¹H NMR, but the spectrometer is tuned to the ¹³C nucleus. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation:

The ¹³C NMR spectrum of this compound will exhibit distinct signals for the different carbon environments:

-

Aromatic Carbons (δ 125–140 ppm): The carbons of the phenyl ring resonate in this downfield region.[1]

-

Carbinol Carbon (C-OH, δ ~75-80 ppm): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom and appears in this characteristic range.[1]

-

Cyclohexyl Carbons (δ 25–35 ppm): The carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum.[1]

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a useful NMR technique for distinguishing between CH, CH₂, and CH₃ groups.[10]

-

DEPT-90: Only signals from CH carbons will appear.

-

DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks.

This information is invaluable for assigning the signals in the cyclohexyl portion of the molecule.

Table 2: Typical Spectroscopic Data for this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 0.85–2.10 (m, 11H, cyclohexyl), δ ~1.9 (s, 1H, OH), δ 4.37 (d, 1H, CH-OH), δ 7.20–7.40 (m, 5H, phenyl) | [1] |

| ¹³C NMR (CDCl₃) | Peaks in the ranges of δ 26.0–45.0 (cyclohexyl), δ ~79.0 (carbinol), and δ 126.0–143.0 (aromatic) confirm the carbon skeleton. | [1][11] |

| Infrared (IR) | Confirms the presence of a hydroxyl (-OH) group (broad peak ~3400 cm⁻¹) and aromatic C-H stretches (~3030 cm⁻¹). | [1] |

III. Identifying Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2][8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: An infrared beam is passed through the crystal, and the sample absorbs specific frequencies of IR radiation corresponding to the vibrational energies of its chemical bonds. The transmitted light is detected, and a Fourier transform is applied to generate the IR spectrum.

Data Interpretation:

The IR spectrum of this compound will display characteristic absorption bands:

-

O-H Stretch (Alcohol): A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of C-H bonds in the phenyl ring.

-

C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H bonds of the cyclohexyl group.

-

C=C Stretch (Aromatic): Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental stretching vibrations around 1450-1600 cm⁻¹ are indicative of the aromatic ring.

-

C-O Stretch (Alcohol): A strong absorption band in the 1000-1260 cm⁻¹ region corresponds to the stretching vibration of the C-O single bond.

IV. The Integrated Approach to Structure Elucidation

The true power of these analytical techniques lies in their combined application.[2][12] No single method provides all the necessary information, but together they form a robust, self-validating system for structure elucidation.

Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for the structure elucidation of this compound, integrating the data from each analytical technique.

Caption: Integrated workflow for the structure elucidation of this compound.

This integrated approach ensures that the proposed structure is consistent with all of the acquired experimental data, providing a high degree of confidence in the final assignment.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the molecular formula and key fragmentation information, infrared spectroscopy identifies the essential functional groups, and nuclear magnetic resonance spectroscopy reveals the detailed carbon-hydrogen framework and connectivity. By integrating the data from these methods, researchers can confidently and accurately determine the structure of this important chemical intermediate, ensuring its quality and facilitating its use in further research and development.

References

- 1. This compound | 945-49-3 | Benchchem [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. azom.com [azom.com]

- 11. rsc.org [rsc.org]

- 12. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

Spectroscopic data of Cyclohexyl(phenyl)methanol

An In-depth Technical Guide to the Spectroscopic Characterization of Cyclohexyl(phenyl)methanol

Introduction

This compound (CAS No: 945-49-3) is a secondary alcohol featuring both a bulky alicyclic cyclohexyl group and an aromatic phenyl group attached to a carbinol center.[1][2] This unique structural arrangement imparts a combination of steric hindrance and electronic effects that make it a valuable intermediate in the synthesis of fine chemicals and more complex molecules.[1] Accurate and unambiguous structural elucidation is paramount for its application in research and drug development. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, offering both theoretical underpinnings and practical, field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

-

IUPAC Name: this compound[4]

The presence of the hydroxyl group, along with the distinct cyclohexyl and phenyl moieties, gives rise to a characteristic spectroscopic fingerprint that can be definitively analyzed using a suite of analytical methods.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the resulting peaks to determine the relative number of protons responsible for each signal.

-

Caption: Workflow for ¹H NMR analysis of this compound.

¹H NMR Spectral Data Summary

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cyclohexyl Protons | 0.85–2.10 | Multiplet (m) | 12H |

| Methine Proton (-CH-OH) | ~4.37 | Multiplet (m) | 1H |

| Phenyl Protons | 7.20–7.40 | Multiplet (m) | 5H |

| Hydroxyl Proton (-OH) | ~4.37 (can vary) | Multiplet (m) | 1H |

Note: Data is compiled from representative spectra in CDCl₃.[1]

Expert Interpretation of the ¹H NMR Spectrum

-

Cyclohexyl Protons (δ 0.85–2.10): The protons of the cyclohexyl group appear as a complex multiplet in the upfield region.[1] This complexity is due to the various axial and equatorial protons in the chair conformation of the ring and their extensive spin-spin coupling.[1] The integration value of 12H confirms the presence of the cyclohexyl ring and the hydroxyl proton.

-

Phenyl Protons (δ 7.20–7.40): The five protons of the phenyl group resonate in the downfield aromatic region as a multiplet, which is characteristic of a monosubstituted benzene ring.[1]

-

Methine Proton (δ ~4.37): The single proton attached to the carbon bearing the hydroxyl group and the two rings (the carbinol proton) is deshielded by the adjacent electronegative oxygen atom, causing its signal to appear downfield relative to the other aliphatic protons.[1]

-

Hydroxyl Proton (δ ~4.37, variable): The chemical shift of the -OH proton is highly variable and depends on factors like concentration, solvent, and temperature due to hydrogen bonding.[5][6] It often appears as a broad signal. A D₂O exchange experiment can be performed to confirm this peak; upon adding a drop of D₂O, the -OH proton is replaced by deuterium, causing its signal to disappear from the spectrum.[6]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 75 MHz or higher field NMR spectrometer is typically used.

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

¹³C NMR Spectral Data Summary

| Carbon Type | Chemical Shift (δ, ppm) |

| Cyclohexyl Carbons | 26.0–35.0 |

| Carbinol Carbon (-C-OH) | 75.0–80.0 |

| Aromatic Carbons (Phenyl) | 125.0–143.6 |

Note: Data is compiled from representative spectra in CDCl₃.[1]

Expert Interpretation of the ¹³C NMR Spectrum

-

Cyclohexyl Carbons (δ 26.0–35.0): The signals for the six carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum.[1]

-

Carbinol Carbon (δ 75.0–80.0): The carbon atom bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom, causing its resonance to appear downfield in the 75-80 ppm range.[1][6] This is a highly diagnostic signal for the presence of a secondary alcohol.

-

Aromatic Carbons (δ 125.0–143.6): The carbons of the phenyl ring resonate in the characteristic aromatic region.[1] The full range of carbon signals confirms the presence of both the alicyclic and aromatic frameworks.[1]

Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of neat this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the compound.

-

IR Spectral Data Summary

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen Bonded) | 3300–3500 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000–3100 | Medium |

| C-H Stretch (Aliphatic) | 2850–3000 | Strong |

| C=C Stretch (Aromatic) | 1450–1600 | Medium |

| C-O Stretch (Secondary Alcohol) | 1075–1150 | Strong |

Note: Data compiled from various sources.[5][7][8]

Expert Interpretation of the IR Spectrum

-

O-H Stretch (3300–3500 cm⁻¹): The most prominent feature in the IR spectrum of this compound is a strong, broad absorption in this region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol.[5][8] The broadness is a direct result of intermolecular hydrogen bonding.[5]

-

C-H Stretches (2850–3100 cm⁻¹): The sharp peaks just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons of the cyclohexyl ring. The weaker absorptions above 3000 cm⁻¹ are characteristic of the C-H stretches of the sp² hybridized carbons in the phenyl ring.[9]

-

C-O Stretch (1075–1150 cm⁻¹): A strong absorption in this range is indicative of the C-O stretching vibration. For secondary alcohols, this peak typically appears between 1075 and 1150 cm⁻¹.[8] This helps to distinguish it from primary and tertiary alcohols.[8]

Caption: Key IR vibrational modes for this compound.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

Mass Spectrometry Data Summary

| m/z | Proposed Fragment Identity | Significance |

| 190 | [M]⁺ | Molecular Ion |

| 173 | [M - OH]⁺ | Loss of hydroxyl radical |

| 107 | [C₇H₇O]⁺ or [C₈H₁₁]⁺ | Common Fragment |

| 79 | [C₆H₇]⁺ | Phenyl-related fragment |

Note: Data compiled from representative spectra.[1]

Expert Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺ at m/z 190): The peak at m/z 190 corresponds to the molecular weight of this compound (190.28 g/mol ), confirming its molecular formula.[1][4]

-

Fragmentation Pattern: The fragmentation pattern provides valuable structural information.

-

Loss of a Hydroxyl Group (m/z 173): A common fragmentation pathway for alcohols is the loss of the hydroxyl radical (•OH), resulting in a fragment ion at [M-17]⁺.

-

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the cyclohexyl or phenyl ring is also a characteristic fragmentation pathway for secondary alcohols.[6] The loss of the cyclohexyl group can lead to a prominent peak.

-

Other Significant Peaks (m/z 107, 79): The base peak is often observed at m/z 107, with another significant peak at m/z 79, which are characteristic fragments providing further evidence for the overall structure.[1]

-

Section 4: Safety and Handling

This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[4][10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10][11] All work should be conducted in a well-ventilated area or a chemical fume hood.[10][12]

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure, functional groups, and connectivity of the molecule. This guide provides the essential protocols and interpretive knowledge for researchers to confidently identify and verify this important chemical intermediate.

References

- 1. This compound | 945-49-3 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 945-49-3 | AAA94549 [biosynth.com]

- 4. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 7. rsc.org [rsc.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Phenylmethanol [applets.kcvs.ca]

- 10. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Cyclohexyl(phenyl)methanol: From Structural Analysis to Spectral Interpretation

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of cyclohexyl(phenyl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule and correlates them with its distinct spectral features. We will explore the theoretical underpinnings of the expected spectrum, present a detailed protocol for data acquisition, and conduct a thorough interpretation of the experimental data. The guide emphasizes the causality behind spectral phenomena, such as chemical shifts and coupling constants, arising from the molecule's unique combination of a flexible cyclohexyl ring, a rigid phenyl group, and a chiral carbinol center.

Introduction

This compound is a secondary alcohol containing both aliphatic and aromatic moieties, making it a valuable model system for understanding the interplay of different structural elements in NMR spectroscopy.[1] Its structure, featuring a chiral center, a bulky cyclohexyl group, and an anisotropic phenyl ring, gives rise to a ¹H NMR spectrum with distinct and informative regions.[1] Accurate interpretation of this spectrum is crucial for structural verification, purity assessment, and understanding conformational dynamics, which are paramount activities in chemical synthesis and drug development. This guide will serve as a self-validating workflow, moving from theoretical prediction to experimental validation and detailed analysis.

Structural and Stereochemical Considerations

To predict and interpret the ¹H NMR spectrum, a foundational understanding of the molecule's structure is essential. This compound (C₁₃H₁₈O) possesses several key features that dictate its spectral appearance.[2][3][4]

-

The Phenyl Group: The five protons on the benzene ring are in a distinct electronic environment due to aromatic ring currents, causing them to appear in the downfield region of the spectrum (typically δ 7.0-8.5 ppm).[5][6][7]

-

The Cyclohexyl Group: This aliphatic ring is not planar and rapidly interconverts between chair conformations at room temperature. This leads to eleven protons in a complex, shielded environment, appearing in the upfield region (typically δ 0.8-2.1 ppm).[1] The protons can be in either axial or equatorial positions, which have slightly different chemical shifts.[8][9][10] However, due to rapid ring flipping, an averaged signal is often observed.[11]

-

The Benzylic Methine Proton (CH-OH): This single proton is attached to the chiral carbon, which is also bonded to the electronegative oxygen atom and the phenyl ring. This unique position results in significant deshielding, placing its signal downfield from the other aliphatic protons.[6]

-

The Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet due to chemical exchange with trace amounts of water or acid in the solvent.[1]

Below is a diagram illustrating the molecular structure with protons labeled for subsequent discussion.

Caption: Labeled structure of this compound.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following steps represent a field-proven methodology for acquiring the ¹H NMR spectrum of small organic molecules like this compound.

Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5] CDCl₃ is a common choice, and its residual proton signal appears at ~7.26 ppm.[12]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at δ 0.00 ppm.[5][13]

-

-

Instrument Setup & Calibration:

-

The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Insert the sample into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks for the TMS and solvent signals.

-

-

Data Acquisition Parameters:

-

Pulse Angle: Use a 30-45 degree pulse angle to balance signal intensity and relaxation time.[5]

-

Spectral Width: Set the spectral width to encompass all expected proton signals, typically from -1 to 12 ppm.

-

Acquisition Time: An acquisition time of 2-4 seconds is usually sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds should be used to allow for adequate spin-lattice relaxation between pulses.[5]

-

Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.[5]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative ratios of the protons.

-

Caption: Standard workflow for NMR data acquisition and processing.

Analysis and Interpretation of the Experimental Spectrum

The experimental ¹H NMR spectrum of this compound reveals several distinct signals. The following table summarizes typical data obtained in CDCl₃.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Haromatic | ~ 7.25 - 7.40 | Multiplet | 5H | Phenyl group protons |

| Ha (Benzylic) | ~ 4.35 - 4.45 | Doublet | 1H | -CH(OH)- |

| Hhydroxyl | Variable (e.g., ~1.9) | Broad Singlet | 1H | -OH |

| Hb-k (Cyclohexyl) | ~ 0.90 - 2.05 | Multiplet | 11H | Cyclohexyl ring protons |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Detailed Signal Assignment and Rationale

-

Aromatic Region (δ 7.25 - 7.40 ppm): The signals for the five protons of the phenyl ring appear as a complex multiplet in this downfield region.[5] This is a characteristic chemical shift for aromatic protons due to the deshielding effect of the ring current.[14] The complexity arises from small differences in the chemical shifts of the ortho, meta, and para protons and their mutual spin-spin coupling.

-

Benzylic Methine Proton (Ha, δ ~4.4 ppm): A single proton signal appears as a doublet around 4.4 ppm.[15] Its downfield position relative to other aliphatic protons is attributed to two key factors:

-

Inductive Effect: The adjacent electronegative oxygen atom withdraws electron density, deshielding the proton.

-

Anisotropic Effect: Its proximity to the π-system of the phenyl ring further contributes to its deshielding. The signal is split into a doublet due to coupling with the single proton on the adjacent carbon of the cyclohexyl ring (Hb). The observed coupling constant (J) is typically in the range of 6-8 Hz.[15]

-

-

Cyclohexyl Region (δ 0.90 - 2.05 ppm): This upfield region contains the signals for the remaining eleven protons of the cyclohexyl ring.[1] The signals are highly overlapped, forming a complex multiplet. This complexity is a result of:

-

Small Chemical Shift Differences: Axial and equatorial protons on the same carbon are chemically non-equivalent and have slightly different chemical shifts.[8][9] Axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts.[8]

-

Complex Coupling: Each proton is coupled to its geminal and vicinal neighbors, leading to intricate splitting patterns. The magnitude of vicinal coupling (³JHH) depends on the dihedral angle as described by the Karplus relationship, with large couplings (~10-13 Hz) for axial-axial interactions and smaller couplings (~2-5 Hz) for axial-equatorial and equatorial-equatorial interactions.[16] At room temperature, rapid chair-flipping averages the axial and equatorial environments, simplifying the spectrum to some extent but still resulting in a broad, complex multiplet.

-

-

Hydroxyl Proton (Variable): The -OH proton signal is often a broad singlet that can appear over a wide range of chemical shifts.[1][14] Its broadness is due to rapid chemical exchange with other labile protons (like trace water) in the sample, which decouples it from the benzylic proton. Its position is sensitive to concentration, temperature, and solvent.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. The key diagnostic signals include the downfield multiplet for the phenyl protons, the characteristic doublet for the benzylic proton around 4.4 ppm, and the complex upfield multiplet for the cyclohexyl protons. Each signal's chemical shift, multiplicity, and integration directly reflect the unique electronic and steric environment of the protons within the molecule. This guide provides a robust framework for understanding these relationships, from theoretical prediction to the practical acquisition and interpretation of high-quality spectral data, empowering researchers in their chemical analysis endeavors.

References

- 1. This compound | 945-49-3 | Benchchem [benchchem.com]

- 2. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. PubChemLite - this compound (C13H18O) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. brainly.com [brainly.com]

- 9. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. proprep.com [proprep.com]

- 11. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.washington.edu [chem.washington.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ucl.ac.uk [ucl.ac.uk]

- 15. rsc.org [rsc.org]

- 16. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

Mass spectrometry fragmentation pattern of Cyclohexyl(phenyl)methanol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Cyclohexyl(phenyl)methanol

Introduction: The Structural Elucidation Imperative

For researchers and professionals in drug development and chemical sciences, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. This compound (C₁₃H₁₈O, Molar Mass: 190.28 g/mol ) presents a unique structural motif, combining alicyclic and aromatic functionalities at a secondary alcohol center[1][2]. This guide provides an in-depth analysis of its characteristic fragmentation pattern under Electron Ionization (EI) Mass Spectrometry (MS). Understanding these fragmentation pathways is not merely an academic exercise; it is a critical tool for confirming identity, identifying impurities, and elucidating the structures of related metabolites in complex matrices.

As a secondary benzylic alcohol, the fragmentation of this compound is governed by the energetic competition between several well-established chemical processes. The stability of the resulting fragment ions, particularly resonance-stabilized benzylic carbocations, dictates the appearance of the mass spectrum[3][4]. This guide will deconstruct these pathways, offering a logical framework for interpreting the mass spectrum of this compound and its analogs.

Core Fragmentation Mechanisms in EI-MS

Electron Ionization is an energetic process that imparts significant internal energy to the analyte molecule, inducing dissociation[5]. For an alcohol like this compound, the initial ionization event typically involves the removal of a non-bonding electron from the oxygen atom, forming a molecular ion (M⁺•)[6]. This energetically unstable radical cation then undergoes a series of predictable cleavage and rearrangement reactions to yield a characteristic pattern of fragment ions. The primary pathways relevant to this molecule are:

-

Alpha (α) Cleavage: This is the most significant fragmentation route for alcohols[6][7]. It involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. The stability of the resulting radical and, more importantly, the oxonium cation, drives this process.

-

Dehydration: The elimination of a neutral water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols, particularly cyclic and long-chain variants[4].

-

Charge-Site Initiated Cleavage: The positive charge on the ionized molecule can induce bond cleavages at other locations, leading to the formation of characteristic ions from the constituent rings.

Deconstructing the Fragmentation Pattern of this compound (m/z 190)

The mass spectrum of this compound is a composite of several competing fragmentation pathways originating from the molecular ion at m/z 190. While the molecular ion peak itself is often of low abundance for secondary alcohols, its fragmentation products provide a definitive structural signature[4].

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dominated by α-cleavage and dehydration.

-

α-Cleavage with Loss of the Cyclohexyl Radical: The cleavage of the bond between the carbinol carbon and the cyclohexyl ring results in the loss of a cyclohexyl radical (•C₆H₁₁, 83 Da). This pathway forms the resonance-stabilized α-hydroxybenzyl cation at m/z 107 . Due to the significant stability imparted by the delocalization of the positive charge into the phenyl ring, this is often the base peak or one of the most abundant ions in the spectrum[3][8].

-

α-Cleavage with Loss of the Phenyl Radical: The alternative α-cleavage involves the loss of a phenyl radical (•C₆H₅, 77 Da). This pathway yields the cyclohexyl-stabilized oxonium ion at m/z 113 . While this ion is stable, it lacks the extensive resonance stabilization of the m/z 107 fragment, and is therefore expected to be of lower relative abundance.

-

Dehydration (Loss of H₂O): The elimination of a water molecule from the molecular ion produces a fragment at m/z 172 (190 - 18). This ion, [C₁₃H₁₆]⁺•, represents the radical cation of phenylcyclohexene or a related isomer.

Secondary Fragmentation and Characteristic Lower-Mass Ions

The abundant primary fragments undergo further dissociation to produce a series of informative lower-mass ions.

-

Phenyl Cation (m/z 77): The highly stable phenyl cation, [C₆H₅]⁺, is a ubiquitous feature in the mass spectra of aromatic compounds. It can be formed via the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the m/z 107 ion[9].

-

Cyclohexyl Cation (m/z 83) and Related Fragments: The cyclohexyl cation, [C₆H₁₁]⁺, is observed at m/z 83. This ion can subsequently lose ethene (C₂H₄, 28 Da) through ring cleavage to produce a prominent ion at m/z 55 .

Summary of Key Diagnostic Ions

The following table summarizes the key ions expected in the EI mass spectrum of this compound. The relative abundances are predictive, based on established principles of ion stability.

| m/z | Proposed Ion Structure/Formula | Expected Relative Abundance | Causality of Formation |

| 190 | [C₁₃H₁₈O]⁺• | Low | Molecular Ion |

| 172 | [C₁₃H₁₆]⁺• | Low to Moderate | Loss of neutral H₂O (Dehydration) from the molecular ion |

| 113 | [C₇H₁₃O]⁺ | Moderate | α-cleavage: Loss of a phenyl radical from the molecular ion |

| 107 | [C₇H₇O]⁺ | Base Peak | α-cleavage: Loss of a cyclohexyl radical; highly stabilized by phenyl ring resonance |

| 83 | [C₆H₁₁]⁺ | High | Cyclohexyl cation formed via charge-site initiated cleavage |

| 77 | [C₆H₅]⁺ | High | Phenyl cation, formed from loss of CO from m/z 107 |

| 55 | [C₄H₇]⁺ | High | Loss of ethene from the cyclohexyl cation (m/z 83) |

Experimental Protocol: Acquiring a Reference Mass Spectrum

This protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. The use of GC is ideal for separating the analyte from the solvent and any potential impurities prior to MS analysis[1].

Methodology

-

Sample Preparation:

-

Prepare a 100-1000 µg/mL solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

-

Instrumentation: Gas Chromatograph

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable.

-

Oven Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Instrumentation: Mass Spectrometer

-

Interface Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching[5].

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40 - 400. This range will capture all relevant fragments and the molecular ion.

-

Data Acquisition: Full Scan Mode.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.

-

Compare the acquired spectrum against the fragmentation pattern detailed in this guide and with reference libraries such as NIST/EPA/NIH.

-

Conclusion

The electron ionization mass spectrum of this compound is highly characteristic and informative. The fragmentation is dominated by a logical and predictable α-cleavage, leading to a stable, high-abundance ion at m/z 107. The presence of this ion, in conjunction with the molecular ion at m/z 190 (if observed), the dehydration product at m/z 172, and characteristic phenyl (m/z 77) and cyclohexyl (m/z 83, 55) fragments, provides a robust and self-validating system for the positive identification of the molecule. This in-depth understanding is indispensable for any scientist engaged in the synthesis, analysis, or development of compounds containing this important structural feature.

References

- 1. This compound | 945-49-3 | Benchchem [benchchem.com]

- 2. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. whitman.edu [whitman.edu]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to Cyclohexyl(phenyl)methanol (CAS 945-49-3)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound, identified by CAS number 945-49-3, is a secondary alcohol that holds a significant position as a versatile intermediate in the landscape of fine chemical synthesis.[1] Its molecular architecture, which uniquely combines a bulky, non-planar cyclohexyl group with a planar phenyl ring attached to a carbinol center, imparts a distinct set of steric and electronic properties.[1] These characteristics make it a valuable precursor in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] For instance, it is a known precursor in the synthesis of certain biphenyl derivatives that exhibit affinity for benzodiazepine receptors.[1][2] This guide offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are the bedrock of its application. The identity and purity of this compound are unequivocally established through a combination of physical measurements and spectroscopic analysis.

Core Properties

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 945-49-3 | [1][3][][5] |

| Molecular Formula | C₁₃H₁₈O | [1][][6] |

| Molecular Weight | 190.28 g/mol | [1][][6] |

| Appearance | White crystalline solid / Solid-Low Melt | [1][7][8] |

| Melting Point | 48-50 °C | [1][3][] |

| Boiling Point | 305.1 °C at 760 mmHg | [3][] |

| Density | 1.039 g/cm³ | [3][] |

| Solubility | Soluble in common organic solvents (ethanol, chloroform, ether) | [1] |

| InChI Key | QDYKZBKCLHBUHU-UHFFFAOYSA-N | [][6][7] |

Spectroscopic Elucidation

Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for structural elucidation, offering detailed insights into the proton and carbon environments of the molecule.[1]

-

¹H NMR (CDCl₃) : The spectrum reveals distinct signals for each proton type. The five protons of the phenyl group typically appear as a multiplet between δ 7.20–7.40 ppm. The protons of the cyclohexyl group are observed as a complex multiplet in the upfield region, generally between δ 0.85 and 2.10 ppm. A diagnostic signal for the hydroxyl proton (-OH) is also present.[1]

-

¹³C NMR (CDCl₃) : The carbon spectrum maps the molecule's skeleton. Aromatic carbons of the phenyl group resonate from δ 125 to 140 ppm. The cyclohexyl ring carbons appear in the aliphatic region (δ 25–35 ppm). The most characteristic signal is the carbinol carbon (the carbon bonded to the -OH group), which is deshielded by the oxygen and appears further downfield, around δ 75 to 80 ppm.[1]

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this compound will prominently feature a broad absorption band characteristic of the hydroxyl (-OH) group stretch, typically in the region of 3200-3600 cm⁻¹. It also shows characteristic absorptions for aromatic C-H stretches.[1]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[9] The molecular ion peak (M+) would be expected at m/z 190.28. Fragmentation patterns can provide further structural information.

Synthesis and Mechanistic Pathways

The synthesis of this compound is primarily achieved through well-established and reliable organic reactions. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Established Synthetic Routes

Two principal methods dominate the synthesis of this alcohol:

-

Grignard Reaction : This is a common and highly effective method.[1] It involves the nucleophilic addition of a Grignard reagent, such as phenylmagnesium bromide, to the carbonyl carbon of cyclohexyl phenyl ketone. The reaction proceeds via a tetrahedral intermediate, which, upon acidic workup, yields the final secondary alcohol.[1] The causality behind this choice is the high reactivity and nucleophilicity of the Grignard reagent, which efficiently attacks the electrophilic carbonyl carbon.

Caption: Primary synthetic routes to this compound.

Chemical Reactivity and Strategic Transformations

The reactivity of this compound is dominated by its secondary alcohol functional group. The presence of the bulky cyclohexyl and phenyl substituents introduces significant steric hindrance around the carbinol center, which can influence reaction kinetics and selectivity.[1]

-

Oxidation : The secondary alcohol can be readily oxidized to the corresponding ketone, cyclohexyl(phenyl)methanone, using common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.[1]

-

Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of an acid catalyst yields the corresponding esters. The steric bulk around the hydroxyl group can affect the rate of this reaction.

-

Substitution : The hydroxyl group can be substituted by other functional groups. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl halide.[1]

Caption: Key chemical transformations of this compound.

Applications in Drug Development and Advanced Synthesis

The unique structural features of this compound make it a valuable building block for various advanced applications.

-

Intermediate in Fine Chemical Synthesis : It serves as a crucial intermediate for a wide array of fine chemicals. Its versatile hydroxyl group allows for the creation of diverse molecular architectures.[1]

-

Pharmaceutical Scaffolding : The lipophilic nature imparted by the cyclohexyl and phenyl groups can enhance biological activity and membrane permeability in drug candidates.[1] Its structure is a known component in the synthesis of molecules targeting benzodiazepine receptors.[1][2]

-

Chiral Auxiliary in Asymmetric Synthesis : The chiral enantiomers of related structures, like trans-2-phenyl-1-cyclohexanol, are powerful chiral auxiliaries.[11][12][13] A chiral auxiliary is a group temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions, a critical strategy in modern drug development where a specific enantiomer is often the active agent.[11][13] The development of methods to produce enantiomerically pure forms of this compound is therefore of significant interest.[1]

-

Agrochemical Development : The core structure can be modified to design new pesticides and herbicides with specific biological targets.[1]

Experimental Protocols

To ensure reproducibility and success, detailed and validated protocols are essential.

Protocol: Synthesis via Grignard Reaction

This protocol describes a standard lab-scale synthesis.

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., CaCl₂), and an addition funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Reagent Preparation : In the addition funnel, place a solution of cyclohexyl phenyl ketone in anhydrous diethyl ether or THF. In the reaction flask, place magnesium turnings and a small crystal of iodine. Add a solution of bromobenzene in anhydrous ether dropwise to the magnesium to initiate the Grignard reagent formation (phenylmagnesium bromide).

-

Reaction Execution : Once the Grignard reagent has formed, cool the flask in an ice bath (0 °C). Add the ketone solution from the addition funnel dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reflux.

-

Reaction Monitoring & Quenching : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield pure this compound.

Protocol: NMR Spectroscopic Characterization

This protocol outlines the standard procedure for obtaining NMR spectra.

-

Sample Preparation : Accurately weigh 10-20 mg of purified this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[9]

-

Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Subsequently, acquire a proton-decoupled ¹³C NMR spectrum.[9]

-

Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis : Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals and confirm the molecular structure.[9]

Caption: Standard workflow for NMR analysis.[9]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical substance.

-

Hazards : this compound may cause skin, eye, and respiratory tract irritation.[14][15] It may be harmful if swallowed, inhaled, or absorbed through the skin.[14]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[14][15] Use in a well-ventilated area or under a fume hood.[16]

-

Storage : Store in a cool, dry place in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[14][16]

-

First Aid : In case of contact, flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, wash out the mouth with water. Seek medical attention in all cases of exposure.[14]

Conclusion

This compound (CAS 945-49-3) is more than a simple secondary alcohol; it is a strategically important intermediate whose unique combination of steric and electronic features provides a versatile platform for synthetic innovation. Its well-defined synthesis, characterized reactivity, and proven utility as a scaffold for pharmacologically active molecules and as a potential chiral auxiliary make it a compound of enduring interest. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of this molecule's properties and protocols is a key enabler for the development of novel and complex chemical entities.

References

- 1. This compound | 945-49-3 | Benchchem [benchchem.com]

- 2. This compound | 945-49-3 | AAA94549 [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 5. This compound | 945-49-3 [chemicalbook.com]

- 6. alpha-Cyclohexylbenzenemethanol | C13H18O | CID 95668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 945-49-3 [sigmaaldrich.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 11. Chiral auxiliary - Wikiwand [wikiwand.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Chiral_auxiliary [chemeurope.com]

- 14. This compound | CAS#:945-49-3 | Chemsrc [chemsrc.com]

- 15. Page loading... [guidechem.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Biological Activity Screening of Cyclohexyl(phenyl)methanol

Abstract

Cyclohexyl(phenyl)methanol is a secondary alcohol incorporating both a bulky alicyclic cyclohexyl group and an aromatic phenyl group.[1][2][3] This unique structural arrangement suggests the potential for diverse biological activities, yet comprehensive screening data for this specific molecule remains limited in publicly accessible literature. However, the broader class of compounds containing cyclohexyl and phenyl motifs has demonstrated a range of pharmacological properties, including antimicrobial and anticancer activities.[4][5][6] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic biological activity screening of this compound. We will detail the rationale behind assay selection, provide step-by-step experimental protocols for key in vitro assays, and discuss the interpretation of potential outcomes. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure the generation of robust and reliable data.

Introduction: The Rationale for Screening this compound

The chemical architecture of this compound, characterized by a hydroxyl group attached to a carbon bearing both a cyclohexyl and a phenyl ring, presents an intriguing scaffold for biological investigation.[1][7] The lipophilic nature of the molecule may facilitate its interaction with and disruption of microbial cell membranes.[1] While direct biological data is sparse, the activities of structurally related compounds provide a strong impetus for a comprehensive screening cascade. For instance, derivatives of cyclohexyl-phenyl-methanone oxime have shown potential as antimicrobial and anticancer agents.[4][5] This suggests that the core cyclohexyl-phenyl moiety may be a valuable pharmacophore.

This guide will focus on a primary screening panel designed to assess three key areas of potential biological activity:

-

Antimicrobial Activity: To determine if this compound can inhibit the growth of or kill bacteria and fungi.

-

Cytotoxic Activity: To evaluate the compound's potential to kill mammalian cells, a crucial first step in assessing anticancer potential and general toxicity.

-

Antioxidant Activity: To measure the molecule's capacity to neutralize free radicals, an activity implicated in various disease pathologies.

The following sections will provide detailed protocols for a selection of robust and widely used in vitro assays in these areas.

Preliminary Steps: Compound Handling and Solubilization

Prior to initiating any biological assays, it is critical to ensure the purity and proper handling of the test compound.

Compound Acquisition and Characterization: this compound should be obtained from a reputable supplier, with its identity and purity confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.[2][8]

Solubility Testing: The solubility of this compound in various solvents must be determined to prepare appropriate stock solutions for biological assays. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening of small molecules due to its ability to dissolve a wide range of compounds and its miscibility with aqueous media.

Tier 1 Screening: A Panel of In Vitro Bioassays

The initial screening phase employs a battery of well-established in vitro assays to provide a broad overview of the compound's potential biological effects.

3.1. Antimicrobial Activity Screening

The increasing prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The structural features of this compound, particularly its lipophilicity, suggest a potential for antimicrobial effects.[1] We will employ two standard methods to screen for activity against a panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal strain.

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Experimental Protocol:

-

Preparation of Bacterial/Fungal Inoculum: Culture the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in appropriate broth media. Dilute the cultures to achieve a standardized concentration (typically ~5 x 10^5 CFU/mL).

-

Preparation of Test Compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with no compound), and a sterility control (broth medium only).

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | |

| Escherichia coli (Gram-negative) | |

| Candida albicans (Fungus) |

This is a qualitative to semi-quantitative method that provides a visual confirmation of antimicrobial activity.[9][10]

Experimental Protocol:

-

Preparation of Agar Plates: Pour sterile molten agar medium appropriate for the test microorganism into Petri dishes and allow it to solidify.

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Application of Test Compound: Add a fixed volume of the this compound stock solution and its dilutions into the wells.

-

Controls: Use a known antibiotic as a positive control and the solvent (DMSO) as a negative control.

-

Incubation: Incubate the plates under appropriate conditions.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Visualization of Experimental Workflow:

References

- 1. This compound | 945-49-3 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]